molecular formula C13H14F3NO2 B13657447 cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13657447
M. Wt: 273.25 g/mol
InChI Key: DHLFXWLJSRPJNR-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides to electron-deficient alkenes . This reaction is carried out in the presence of a catalyst, such as a chiral ligand, to ensure the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and stability. The pyrrolidine ring provides a rigid scaffold that facilitates precise interactions with target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

    cis-3,4-Diphenylpyrrolidine: This compound has a similar pyrrolidine ring structure but with different substituents, leading to distinct biological activities.

    4-(Trifluoromethyl)pyrrolidines: These compounds share the trifluoromethyl group but differ in other substituents, affecting their chemical properties and applications.

Uniqueness: cis-1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the benzyl and trifluoromethyl groups, which confer enhanced stability, lipophilicity, and biological activity. This makes it a valuable compound in drug discovery and other scientific research fields.

Properties

Molecular Formula

C13H14F3NO2

Molecular Weight

273.25 g/mol

IUPAC Name

(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H14F3NO2/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19)/t10-,11+/m0/s1

InChI Key

DHLFXWLJSRPJNR-WDEREUQCSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.